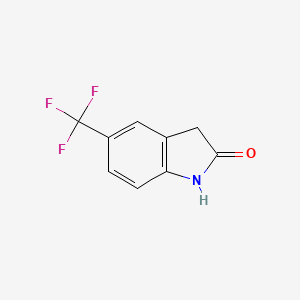

5-(三氟甲基)吲哚啉-2-酮

概述

描述

5-(Trifluoromethyl)indolin-2-one derivatives are a class of compounds that have gained attention due to their potential biological activities. These compounds are characterized by the presence of a trifluoromethyl group at the third position of the indolin-2-one skeleton, which is a structural motif found in many bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals, making these derivatives interesting targets for drug development .

Synthesis Analysis

The synthesis of trifluoromethylated indoles, including 5-(trifluoromethyl)indolin-2-one derivatives, involves several strategies. One approach is the comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles, which can be used as photoaffinity labels in biological functional analysis . Another method involves disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, leading to the formation of indoline derivatives . Additionally, solid-phase synthesis techniques have been employed to create 2,3,5-trisubstituted indoles, which can be further modified to introduce a trifluoromethyl group at the relevant position .

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)indolin-2-one derivatives is characterized by the indolin-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group at the C-3 position is a key structural feature that influences the electronic properties of the molecule and can affect its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 5-(trifluoromethyl)indolin-2-one derivatives is influenced by the presence of the trifluoromethyl group, which can participate in various chemical reactions. For instance, the synthesis of these compounds often involves nucleophilic cyclizations, where the trifluoromethyl group can stabilize the transition state and facilitate the formation of the indole ring . The indole core itself can undergo further functionalization through reactions such as palladium-mediated coupling, acylation, and halogenation to introduce additional substituents at various positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)indolin-2-one derivatives are significantly influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes. The electronegativity of the fluorine atoms also affects the acidity and basicity of adjacent functional groups, potentially altering the compound's pharmacokinetic and pharmacodynamic profiles. The solid-phase synthesis approach allows for the rapid generation of a diverse array of indole derivatives, enabling the exploration of structure-activity relationships and optimization of desired properties .

Relevant Case Studies

Case studies involving 5-(trifluoromethyl)indolin-2-one derivatives have demonstrated their potential in various biological applications. For example, a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins were synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. Some of these derivatives showed promising activity against cancer cell lines and bacterial strains, such as S. aureus. In silico molecular docking studies were also conducted to identify lead molecules for further development . These case studies highlight the therapeutic potential of 5-(trifluoromethyl)indolin-2-one derivatives and underscore the importance of their continued investigation.

科学研究应用

抗癌和抗菌活性

5-(三氟甲基)吲哚啉-2-酮衍生物在抗癌和抗菌活性方面表现出显着的潜力。例如,Bikshapathi 等人(2017 年)的一项研究合成了一系列衍生自 N-取代异靛红的 C(3)-三氟甲基化化合物,展示了对癌症的体外细胞毒活性以及对金黄色葡萄球菌的特定抗菌活性 (Bikshapathi 等人,2017)。

作为抗肿瘤剂的开发

吲哚啉-2-酮骨架通常被认为是药物化学中的特权杂环,特别是在癌症治疗中。Chaudhari 等人(2021 年)的一篇综述讨论了吲哚啉-2-酮作为抗肿瘤剂的开发,重点介绍了其合成开发和在癌症化疗中的应用的最新进展 (Chaudhari 等人,2021)。

高效的合成方法

吲哚啉-2-酮衍生物的高效合成对其在药物中的应用至关重要。Brahmachari 和 Banerjee(2014 年)开发了一种高效的合成方法,用于合成药学上有趣的官能化吲哚啉-2-酮,采用了一种环保且经济高效的方法 (Brahmachari 和 Banerjee,2014)。

新型抗肿瘤剂的合成

Haiyong 等人(2014 年)报道了新型吲哚啉-3-酮衍生物的设计、合成和生物学评价,包括 2-(4-(三氟甲基)苯亚甲基)吲哚啉-3-酮,该衍生物显示出有希望的抗肿瘤活性 (Haiyong 等人,2014)。

新型合成技术

用于合成吲哚啉-2-酮的新方法正在不断被探索。Dong 等人(2015 年)提出了一种使用可见光诱导自由基环化合成吲哚啉-2-酮的方法,提供了一种温和的反应条件替代方案 (Dong 等人,2015)。

在受体研究中的应用

Bentley 等人(2004 年)的研究探索了吲哚啉衍生物作为 5-HT(2C) 受体激动剂,可能用于治疗肥胖症。这项研究突出了吲哚啉-2-酮衍生物在受体相关研究中的应用 (Bentley 等人,2004)。

未来方向

Indole derivatives, which include compounds like 5-(Trifluoromethyl)indolin-2-one, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .

作用机制

Target of Action

The primary target of 5-(Trifluoromethyl)indolin-2-one is Topoisomerase IV . This enzyme plays a crucial role in DNA replication, making it a valuable target for various therapeutic agents .

Mode of Action

5-(Trifluoromethyl)indolin-2-one interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the cessation of cellular proliferation .

Biochemical Pathways

The compound affects the biochemical pathway involving Topoisomerase IV, which is essential for DNA replication . By inhibiting this enzyme, the compound disrupts the normal cell cycle, leading to the cessation of cell proliferation .

Pharmacokinetics

This suggests that they may have good bioavailability and distribution throughout the body .

Result of Action

The inhibition of Topoisomerase IV by 5-(Trifluoromethyl)indolin-2-one leads to the disruption of DNA replication . This results in the cessation of cell proliferation, which can be beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .

Action Environment

The action of 5-(Trifluoromethyl)indolin-2-one, like many other compounds, can be influenced by various environmental factors.

属性

IUPAC Name |

5-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTVMNWZIWPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395698 | |

| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71293-62-4 | |

| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)

![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)

![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)